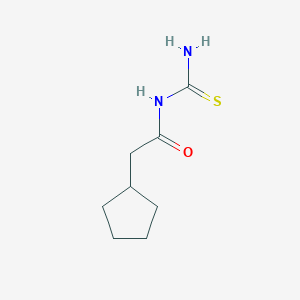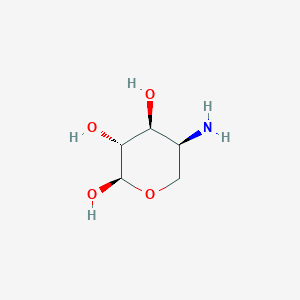
4-amino-4-deoxy-alpha-L-arabinopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-4-deoxy-alpha-L-arabinopyranose is a derivative of arabinose, a five-carbon sugar. This compound is characterized by the replacement of a hydroxyl group with an amino group at the fourth carbon position. It is an important intermediate in various biochemical pathways and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4-deoxy-alpha-L-arabinopyranose typically involves the reduction of 4-nitro-4-deoxy-alpha-L-arabinopyranose. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon. The reaction conditions generally include a solvent like ethanol and a hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve similar reduction processes with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-4-deoxy-alpha-L-arabinopyranose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: Further reduction can lead to the formation of a hydroxylamine derivative.
Substitution: The amino group can participate in substitution reactions, forming derivatives like acylated or alkylated products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as acyl chlorides or alkyl halides.
Major Products
The major products formed from these reactions include nitroso, nitro, hydroxylamine, acylated, and alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
4-amino-4-deoxy-alpha-L-arabinopyranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Medicine: It is investigated for its potential in developing new antibiotics and antimicrobial agents.
Wirkmechanismus
The mechanism of action of 4-amino-4-deoxy-alpha-L-arabinopyranose involves its incorporation into bacterial cell walls. It modifies lipid A, a component of the bacterial outer membrane, thereby contributing to resistance against polymyxin and other cationic antimicrobial peptides. This modification reduces the binding affinity of these peptides, enhancing bacterial survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-4-deoxy-alpha-D-glucopyranose
- 4-amino-4-deoxy-alpha-D-galactopyranose
- 4-amino-4-deoxy-alpha-D-mannopyranose
Uniqueness
4-amino-4-deoxy-alpha-L-arabinopyranose is unique due to its specific role in bacterial resistance mechanisms. Unlike its similar compounds, it is specifically involved in the modification of lipid A, which is crucial for bacterial survival under antibiotic stress .
Eigenschaften
CAS-Nummer |
734501-73-6 |
|---|---|
Molekularformel |
C5H11NO4 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-5-aminooxane-2,3,4-triol |
InChI |
InChI=1S/C5H11NO4/c6-2-1-10-5(9)4(8)3(2)7/h2-5,7-9H,1,6H2/t2-,3-,4+,5+/m0/s1 |
InChI-Schlüssel |
OEVMNXDFKAZCIM-QMKXCQHVSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)N |
Kanonische SMILES |
C1C(C(C(C(O1)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol](/img/structure/B14223212.png)

![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
![2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14223234.png)
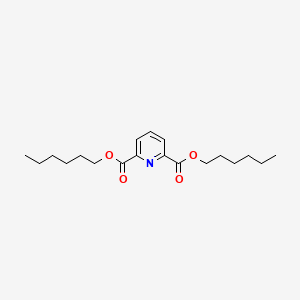
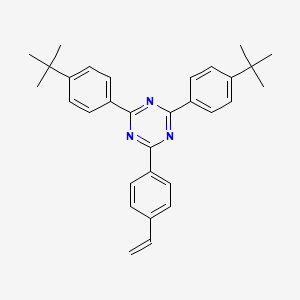
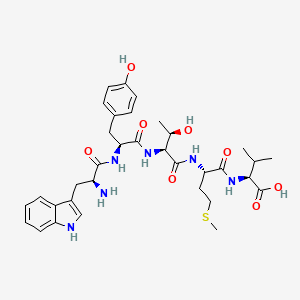


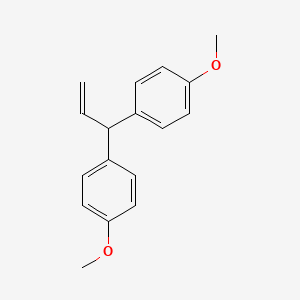
![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
![2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B14223296.png)
